molecular formula C25H29BrNOP B1433624 (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide CAS No. 1201226-16-5

(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide

Cat. No.: B1433624
CAS No.: 1201226-16-5
M. Wt: 470.4 g/mol
InChI Key: AGIMDSXEQYKHQU-UHFFFAOYSA-N
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Description

(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide is a useful research compound. Its molecular formula is C25H29BrNOP and its molecular weight is 470.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound interacts with several enzymes and proteins within the mitochondria. For instance, it can inhibit complexes I and II of the electron transport chain, leading to altered mitochondrial respiration and increased ROS production . Additionally, (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide may interact with mitochondrial membrane proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on cells are profound, particularly in cancer cells. The compound’s ability to target mitochondria makes it a potent inducer of mitochondrial dysfunction, leading to cell death. In cancer cells, this can result in the activation of apoptotic pathways, increased oxidative stress, and disruption of cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with mitochondrial components. The triphenylphosphonium group facilitates the compound’s accumulation within mitochondria, where it can bind to and inhibit key enzymes of the electron transport chain . This inhibition disrupts the normal flow of electrons, leading to increased ROS production and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained mitochondrial targeting and prolonged effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can selectively target cancer cells, inducing apoptosis without significant toxicity to normal cells. At higher doses, the compound’s effects can become more pronounced, leading to increased oxidative stress and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the mitochondria. The compound’s interaction with the electron transport chain can alter metabolic flux, leading to changes in ATP production and ROS generation . Additionally, the compound may affect the levels of key metabolites involved in cellular respiration and energy metabolism.

Transport and Distribution

Within cells, this compound is transported and distributed primarily to the mitochondria. The compound’s triphenylphosphonium group facilitates its uptake into the mitochondria, where it accumulates due to the negative membrane potential . This targeted distribution allows the compound to exert its effects specifically within the mitochondria, minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is predominantly within the mitochondria. The compound’s triphenylphosphonium group acts as a targeting signal, directing it to the mitochondrial membrane . Once inside the mitochondria, the compound can interact with various mitochondrial components, including enzymes, proteins, and lipids.

Properties

IUPAC Name

[5-(ethylamino)-5-oxopentyl]-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28NOP.BrH/c1-2-26-25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMDSXEQYKHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine (2.88 g, 11 mmol, 1.1 eq.) was added to a solution of 5-bromo-N-ethylpentanamide 95 (2.08 g, 10 mmol, 1 eq.) in MeCN (5 ml) and the mixture was stirred for 14 h at 80° C. The mixture was allowed to cool to r.t. and concentrated under vacuum. The residue was added dropwise into Et2O (100 ml) and stirred vigorously for 10 min. The resulting solid was filtered, washed with Et2O (2×10 ml) and dissolved in CH2Cl2 (15 ml). This solution was then added dropwise into Et2O (200 ml) and stirred for 10 min. Solids were filtered, washed with Et2O (2×10 ml) and dried under high vacuum to give the title product 96 as a white powder (3.87 g, 82%).
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.